Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate

Description

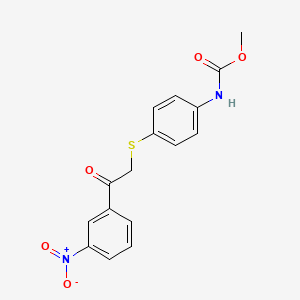

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is a synthetic organic compound featuring a carbamate group (-NHCOOCH₃) attached to a phenyl ring, which is further connected via a thioether (-S-) linkage to a 2-(3-nitrophenyl)-2-oxoethyl moiety. The compound’s structure integrates multiple functional groups:

- Thioether bridge: Enhances lipophilicity and influences electronic properties.

- Ketone (2-oxoethyl): May participate in redox reactions or serve as a site for further derivatization.

Properties

IUPAC Name |

methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSHRTPMEIBENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate typically involves multiple steps:

Formation of the Thioether Linkage: This step involves the reaction of a 3-nitrobenzaldehyde derivative with a thiol compound under basic conditions to form the thioether linkage.

Introduction of the Carbamate Group: The intermediate product from the first step is then reacted with methyl isocyanate to introduce the carbamate group.

The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of nitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and cosmetic formulations. This article explores its applications, supported by case studies and data tables.

Chemical Formula

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with nitro groups have been shown to inhibit Bcl-2/Bcl-xL proteins, which are crucial in the regulation of apoptosis in cancer cells. A study highlighted that modifications to the nitro group can enhance the efficacy of these compounds against various cancer cell lines .

Case Study: Bcl-2 Inhibition

- Objective : Evaluate the effectiveness of nitrophenyl derivatives as Bcl-2 inhibitors.

- Findings : The optimized compound demonstrated improved potency and efficacy compared to earlier iterations, suggesting a promising avenue for cancer treatment development.

Antioxidant Properties

The antioxidant capabilities of this compound have been explored, particularly in cosmetic formulations. Antioxidants are essential for protecting skin from oxidative stress caused by environmental factors. Research indicates that incorporating such compounds into skincare products can mitigate skin aging and improve overall skin health .

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 66.8 | 25 |

| Vitamin C | 65.0 | 30 |

| Ascorbic Acid | 60.0 | 35 |

Applications in Cosmetic Formulations

The compound's ability to act as an antioxidant makes it suitable for incorporation into cosmetic products aimed at reducing skin damage and promoting a youthful appearance. Its stability and compatibility with other cosmetic ingredients have been evaluated through various formulation studies.

Formulation Insights

- Moisturizing Creams : The compound has been tested in emulsion systems where it enhanced the moisturizing properties while providing antioxidant benefits.

- Sunscreen Applications : Due to its protective properties against oxidative stress, it has potential use in sunscreens to improve skin defense against UV radiation.

Case Study: Emulsion Stability Testing

- Objective : Assess the stability of emulsions containing this compound.

- Results : Emulsions remained stable over extended periods with no significant phase separation, indicating its potential for commercial formulation.

Mechanism of Action

The mechanism of action of Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share partial structural motifs with Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate. Key comparisons include:

Structural Analogues with Carbamate Groups

Methyl thiophene-2-carbonylcarbamate (4e) and Methyl furan-2-carbonylcarbamate (4f) ():

- Structural similarity : Both contain methyl carbamate groups but are linked to heterocyclic rings (thiophene or furan) instead of phenyl.

- Key differences : The absence of a thioether or nitro group reduces electronic complexity compared to the target compound.

- Synthesis : Synthesized via palladium-catalyzed cross-coupling, highlighting divergent synthetic routes compared to the target compound’s likely nucleophilic substitution or thiol-ene chemistry .

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Structural similarity: Features a carbamate-like ethyl ester and a thiophene core. Key difference: The tetrahydrobenzo[b]thiophene scaffold introduces steric constraints absent in the target compound. Yield: 22%, suggesting synthetic challenges in multi-component reactions .

Compounds with Thioether Linkages

1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) ():

4-(4-(4-Fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-amine (27) ():

Nitro-Substituted Analogues

- VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) ():

Data Tables

Table 1: Comparison of Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Key Research Findings

- Synthetic Challenges : Carbamates with thioether linkages (e.g., ) often require multi-step protocols, while nitro groups () necessitate careful handling due to reactivity .

- Electronic Effects : Nitro groups (e.g., in 1f and VM-6) significantly lower pKa values of adjacent protons, influencing solubility and reactivity .

- Thermal Stability : Thioether-linked nitroaromatics () exhibit stability under heated conditions, supporting their use in high-temperature reactions .

Biological Activity

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula , with a molecular weight of approximately 392.4 g/mol. The presence of the nitrophenyl group is significant for its biological interactions.

- Inhibition of Enzymatic Activity :

- Anticancer Activity :

Anticancer Efficacy

A study evaluated the anticancer activity of this compound against various cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A431 | 25 | Significant growth inhibition |

| HT29 | 15 | Higher sensitivity observed |

| Jurkat | 30 | Comparable to standard treatments |

The compound demonstrated a notable ability to induce apoptosis in cancer cells, likely through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

- Study on Anticancer Properties :

- Enzymatic Inhibition Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.